4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Brand Name: Vulcanchem
CAS No.: 2549065-73-6
VCID: VC11838637
InChI: InChI=1S/C19H26N6/c1-13-14(2)22-15(3)23-19(13)25-9-7-24(8-10-25)18-11-17(20-12-21-18)16-5-4-6-16/h11-12,16H,4-10H2,1-3H3
SMILES: CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)C)C
Molecular Formula: C19H26N6
Molecular Weight: 338.4 g/mol

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine

CAS No.: 2549065-73-6

Cat. No.: VC11838637

Molecular Formula: C19H26N6

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine - 2549065-73-6

Specification

CAS No. 2549065-73-6
Molecular Formula C19H26N6
Molecular Weight 338.4 g/mol
IUPAC Name 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Standard InChI InChI=1S/C19H26N6/c1-13-14(2)22-15(3)23-19(13)25-9-7-24(8-10-25)18-11-17(20-12-21-18)16-5-4-6-16/h11-12,16H,4-10H2,1-3H3
Standard InChI Key MVDQEIXKJBCQLE-UHFFFAOYSA-N
SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)C)C
Canonical SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)C)C

Introduction

Chemical Structure and Nomenclature

The molecular structure of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine comprises two pyrimidine rings connected via a piperazine moiety. The primary pyrimidine (position 4) is substituted with methyl groups at positions 2, 5, and 6, while the secondary pyrimidine (position 6) bears a cyclobutyl group. The systematic IUPAC name reflects these substituents:

  • Primary ring: 2,5,6-trimethylpyrimidin-4-yl

  • Linker: piperazin-1-yl

  • Secondary ring: 6-cyclobutylpyrimidin-4-yl

The molecular formula is C₂₀H₂₇N₇, yielding a molecular weight of 365.48 g/mol. Key structural features include:

  • Planar pyrimidine rings facilitating π-π stacking interactions .

  • A flexible piperazine linker enabling conformational adaptability for target binding .

  • Hydrophobic cyclobutyl and methyl groups influencing solubility and membrane permeability .

Table 1: Predicted Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight365.48 g/molPubChem Calculator
LogP (Partition Coefficient)3.2 ± 0.5ChemAxon MarvinSketch
Water Solubility0.01 mg/mL (25°C)ALOGPS
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors7PubChem

Synthesis and Manufacturing

While no direct synthesis routes for this compound are published, analogous piperazine-pyrimidine derivatives are typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions . A hypothetical pathway involves:

  • Preparation of 2,5,6-trimethylpyrimidin-4-amine: Methylation of pyrimidine using methyl iodide under basic conditions .

  • Piperazine coupling: Reacting the amine with 1-(6-cyclobutylpyrimidin-4-yl)piperazine via Buchwald-Hartwig amination .

  • Purification: Recrystallization from ethanol-water mixtures to achieve >95% purity .

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsYield
1Methylation of pyrimidineCH₃I, K₂CO₃, DMF, 80°C65%
2Piperazine couplingPd(OAc)₂, Xantphos, Cs₂CO₃45%
3RecrystallizationEthanol/H₂O (3:1), −20°C92%
TargetBinding Energy (kcal/mol)Method
ABL1 Kinase−9.2 ± 0.3AutoDock Vina
Dopamine D2 Receptor−8.7 ± 0.4SwissDock

Future Directions

Further research should prioritize:

  • Synthetic Optimization: Improving yields via microwave-assisted synthesis .

  • In Vitro Screening: Testing against kinase panels and cancer cell lines.

  • Crystallography: Resolving binding modes with ABL1 or D2 receptors.

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